molecular formula C26H20ClN3O3S B2514885 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one CAS No. 1114827-55-2

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one

Cat. No. B2514885
CAS RN: 1114827-55-2
M. Wt: 489.97
InChI Key: QWMOCRLIOVMDAI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazolinone derivatives typically involves multiple steps, including cyclization, alkylation, and functional group transformations. For instance, the synthesis of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones involves cyclization of hydrazino quinazolinones with one-carbon donors . Similarly, the synthesis of 4-(3′-Chlorophenylamino)-6-methoxy quinazoline derivatives includes cyclization and etheration steps . These methods could potentially be adapted for the synthesis of the compound , with modifications to incorporate the specific substituents present in its structure.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the presence of the quinazolinone core, which can be further modified with various substituents that influence the compound's biological activity and physicochemical properties. The compound of interest contains a methoxyphenyl group and a chlorophenyl-methyloxazolylmethylthio moiety attached to the quinazolinone core, which could affect its binding affinity to biological targets such as histamine receptors .

Chemical Reactions Analysis

Quinazolinone derivatives can undergo various chemical reactions, including alkylation, glycosylation, and oxidation, to yield a wide range of products with different biological activities . For example, alkylation on the sulfur atom of a thioxoquinazolinone derivative can lead to the formation of alkylthio derivatives . These reactions are crucial for the structural diversification of quinazolinone-based compounds and could be relevant for the further functionalization of the compound under analysis.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like chlorophenyl and methoxyphenyl groups can impact the lipophilicity and hydrogen bonding potential of the compounds, which in turn affects their pharmacokinetic and pharmacodynamic profiles . The antihistaminic activity of these compounds is often evaluated using in vivo models, such as histamine-induced bronchoconstriction in guinea pigs, and their sedative properties are also assessed to determine their therapeutic potential .

Scientific Research Applications

Antihypertensive Applications

  • Compounds similar to 2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one have shown potent antihypertensive activity, comparable to prazosin, a clinically used alpha-1 adrenergic receptor blocker. These compounds have been effective in adrenaline-induced hypertension in rats without affecting heart rate (Rahman et al., 2014).

Analgesic Activity

  • Quinazolinone derivatives, including compounds similar to the one , have demonstrated significant analgesic activity. This was evident in their effectiveness in acetic acid-induced writhing in mice, showing higher analgesic activities compared to standard drugs (Osarodion, 2023).

Anti-Inflammatory Activities

  • Novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones, structurally similar to the compound , have been synthesized and investigated for their analgesic and anti-inflammatory activities. These compounds have shown potency in reducing inflammation, with moderate ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2011).

Antihistaminic Agents

  • Quinazolin-4(3H)-one derivatives have been identified as potential H1-antihistaminic agents. Their in vivo activity against histamine-induced bronchospasm in guinea pigs suggested significant effectiveness, with minimal sedation compared to traditional antihistamines (Alagarsamy & Sharma, 2009).

Diuretic Agents

  • Some quinazolin-4(3H)-one derivatives containing heterocyclic moieties have shown promising diuretic activity. This is particularly significant for derivatives with a thiadiazole or 1,3,4-thiadiazole moiety, providing insights into the impact of such combinations on diuretic effectiveness (Maarouf et al., 2004).

Antitumor Activity

  • Several 3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated as antitumor agents. Some specific compounds within this class have demonstrated broad-spectrum antitumor activity against various cell lines, suggesting their potential as templates for developing potent antitumor agents (Gawad et al., 2010).

Mechanism of Action

The mechanism of action of quinazolines and quinazolinones can vary based on the biological activity being considered . They are reported for their diversified biological activities such as anti-HIV, anticancer, antifungal, antibacterial, antimutagenic, anticoccidial, anticonvulsant, anti-inflammatory, antidepressant, antimalarial, antioxidant, antileukemic, and antileishmanial activities and other activities .

Safety and Hazards

The safety and hazards of quinazolines and quinazolinones can vary based on the specific compound and its biological activities . It’s important to handle these compounds with care and use appropriate safety measures.

properties

IUPAC Name

2-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(3-methoxyphenyl)quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClN3O3S/c1-16-23(28-24(33-16)17-10-12-18(27)13-11-17)15-34-26-29-22-9-4-3-8-21(22)25(31)30(26)19-6-5-7-20(14-19)32-2/h3-14H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMOCRLIOVMDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)Cl)CSC3=NC4=CC=CC=C4C(=O)N3C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(3-methoxyphenyl)quinazolin-4(3H)-one

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